molecular formula C13H12O3 B1210602 Allenolic acid CAS No. 553-39-9

Allenolic acid

Cat. No. B1210602
CAS RN: 553-39-9
M. Wt: 216.23 g/mol
InChI Key: NHGXZNWPADXVOA-UHFFFAOYSA-N
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Description

Allenolic acid, also known as allenoic acid, is a synthetic, nonsteroidal estrogen that was discovered in 1947 or 1948 . Although it was studied clinically, it was never marketed . It is an open-ring or seco-analogue of steroidal estrogens like estrone and equilenin . The compound was named after Edgar Allen, one of the pioneers in estrogen research . Although described as an estrogen, allenolic acid probably is totally inactive at the receptor .


Molecular Structure Analysis

Allenolic acid has a molecular formula of C13H12O3 . Its molar mass is 216.236 g·mol −1 . The InChI key for Allenolic acid is NHGXZNWPADXVOA-UHFFFAOYSA-N .

Scientific Research Applications

1. Estrogenic Activities and Derivatives

Allenolic acid, chemically known as 6-hydroxy-2-naphthaleneproprionic acid, has been associated with estrogenic activities. Notably, certain derivatives of allenolic acid, such as 3-(6-methoxy-2-naphthyl)-2–2-dimethylpentanoic acid, have demonstrated strong estrogenic activity. These compounds were explored for their biological effects, suggesting a potential application in hormonal therapies or research (Sturnick & Gargill, 1952).

2. Transcriptional Regulation by Non-Steroidal Estrogens

Allenolic acid compounds, alongside other non-steroidal compounds, have been investigated for their role in estrogen receptor-mediated transcriptional regulation. These studies reveal the intricate mechanisms of estrogenic regulation and the role of non-steroidal estrogens like allenolic acid in altering nuclear gene expression, highlighting their significance in biochemical and pharmacological research (Meyers, Lutfi, & Adler, 1997).

3. Microbial Transformation in Estrogen Research

Research has also been conducted on the microbial transformation of artificial estrogens in the allenolic acid group. For instance, certain compounds in this group were transformed into hydroxylated derivatives by Neurospora crassa, a model organism in microbiology. This transformation is crucial in understanding the metabolism and potential applications of allenolic acid derivatives in biological systems (Maugras, Lorrain, Lematre, & Granger, 1975).

4. Clinical Studies on Synthetic Estrogens

Allenolic acid derivatives have been the subject of clinical studies, specifically focusing on their use as synthetic estrogens. These studies provide insights into the physiologic effects and potential clinical applications of allenolic acid derivatives, contributing to the development of new therapeutic agents (Furuya, Deguchi, & Shima, 1957).

5. Role in Lipid Research and Drug Discovery

Allenolic acid and its derivatives have been studied in the context of lipid research and drug discovery. They are part of a larger group of natural and synthetic allenic and cumulenic compounds known for their anticancer, antibacterial, and antiviral activities. This research underscores the potential of allenolic acid in the discovery of new pharmacologically active agents (Dembitsky & Maoka, 2007).

Mechanism of Action

The mechanism of action of Allenolic acid is not well-documented. It’s described as an estrogen, but it’s probably totally inactive at the receptor . Derivatives of Allenolic acid, such as allenestrol and methallenestril, are reported to be potent estrogens .

properties

IUPAC Name

3-(6-hydroxynaphthalen-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c14-12-5-4-10-7-9(2-6-13(15)16)1-3-11(10)8-12/h1,3-5,7-8,14H,2,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGXZNWPADXVOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)O)C=C1CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10203823
Record name Allenolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10203823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allenolic acid

CAS RN

553-39-9
Record name Allenolic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=553-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Allenolic acid
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Record name Allenolic acid
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60458
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Record name Allenolic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALLENOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2MQT1CC3H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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